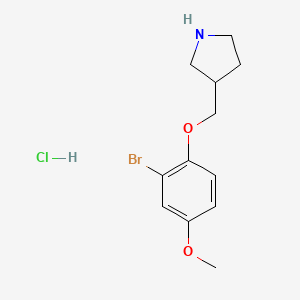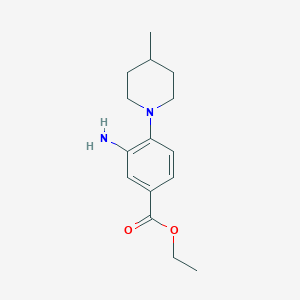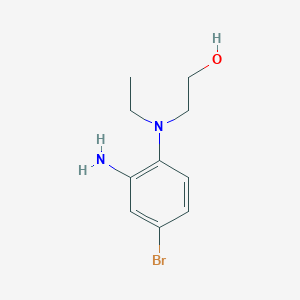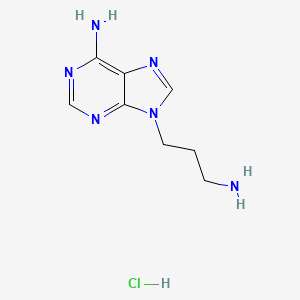![molecular formula C9H20ClNO2 B1441776 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-50-9](/img/structure/B1441776.png)
3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is part of a larger class of organic compounds known as pyrrolidines .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains ether groups and a hydrochloride group . The exact 3D structure of this compound is not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Transformations
A significant application of this compound involves its use in synthesizing pyrrolidine derivatives, which are crucial intermediates in organic synthesis. For example, it has been employed in the creation of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, showcasing the versatility of pyrrolidine derivatives in generating complex heterocyclic structures under mild conditions (Bellesia et al., 2001). Similarly, the synthesis of 5-methoxylated 3-pyrrolin-2-ones has been demonstrated, highlighting its utility in preparing compounds for agrochemical and medicinal applications (Ghelfi et al., 2003).
Bioactive Compound Development
Pyrrolidine derivatives synthesized using such compounds have shown promise in various biological applications. Notably, the synthesis of 1β-methyl-2-[5-(1,2-disubstituted ethyl)pyrrolidin-3-ylthio]carbapenem derivatives has been explored for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kim et al., 2006). This underscores the compound's role in developing new antibiotics.
Material Science and Catalysis
In material science, pyrrolidine derivatives have been investigated for their potential use in creating novel materials. The synthesis of complexes involving pyrrolidine rings and their applications in catalysis represent a growing area of interest. For instance, hybrid (Te, N) and (N, Te, N) ligands featuring pyrrolidine rings have been synthesized, demonstrating their utility in forming palladium(II) and mercury(II) complexes (Singh et al., 2003). These complexes are crucial for catalytic processes, offering insights into the design of new catalysts.
Antioxidant and Antimicrobial Activities
The exploration of pyrrolidine derivatives for their antioxidant and antimicrobial properties is a significant research area. Studies have shown that certain pyrrolidine derivatives exhibit promising antioxidant activity, which could be leveraged in designing new antioxidant agents (Nguyen et al., 2022). Additionally, the anti-methicillin-resistant Staphylococcus aureus and anti-cryptococcal properties of some pyrrolidine-based compounds suggest potential applications in combating resistant bacterial strains (Masila et al., 2020).
properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-11-5-6-12-8-9-3-4-10-7-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAELQRSUFAIEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220036-50-9 | |
| Record name | Pyrrolidine, 3-[(2-ethoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441695.png)



![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)
![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B1441714.png)

